molecular formula C22H26FN3O2S B218329 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)- CAS No. 104607-84-3

1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-

Cat. No. B218329
CAS RN: 104607-84-3
M. Wt: 415.5 g/mol
InChI Key: IGMKTIJBFUMVIN-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-, commonly known as 4-F-PHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

4-F-PHM has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of depression and other mood disorders.

Mechanism of Action

The mechanism of action of 4-F-PHM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which could be responsible for its psychoactive effects. In addition, 4-F-PHM has been found to have an affinity for various receptors in the brain, including the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
4-F-PHM has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a range of behavioral effects, including hyperactivity, stereotypy, and agitation. In addition, 4-F-PHM has been found to produce changes in body temperature and heart rate, which could be indicative of its effects on the autonomic nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-F-PHM in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of mood disorders. However, one of the limitations of using 4-F-PHM in lab experiments is its psychoactive effects, which could confound the results of behavioral studies.

Future Directions

There are several future directions for research on 4-F-PHM. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders. Another area of interest is the development of more selective ligands for the serotonin and dopamine transporters, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 4-F-PHM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-F-PHM is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a range of biochemical and physiological effects and could have implications for the treatment of mood disorders. While there are limitations to using 4-F-PHM in lab experiments, its high affinity for the serotonin and dopamine transporters makes it a valuable tool for studying these systems. Further research is needed to fully understand the mechanism of action of 4-F-PHM and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-F-PHM involves the reaction of 4-fluorophenol with alpha-bromo-2-benzothiazolemethanamine to form the intermediate compound, which is then reacted with alpha-bromomethyl-4-piperidinol to yield the final product. This synthesis method has been described in detail in a scientific paper by Kavanagh et al. (2013).

properties

CAS RN

104607-84-3

Molecular Formula

C22H26FN3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol

InChI

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1

InChI Key

IGMKTIJBFUMVIN-GOSISDBHSA-N

Isomeric SMILES

CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3

SMILES

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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